5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile
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Overview
Description
5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile can be achieved through a multi-component reaction. One common method involves the reaction of 3-amino-1,2,4-triazole, malononitrile, and an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol under heating or ultrasonic irradiation . This method is advantageous due to its simplicity, high yield, and operational ease.
Industrial Production Methods
Industrial production of this compound typically involves similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ultrasound or microwave irradiation, can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
5-Amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles: These compounds share a similar core structure and are synthesized using similar multi-component reactions.
5-Amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrroles: These derivatives are also synthesized through one-pot reactions and have comparable biological activities.
Uniqueness
5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922522-89-2 |
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Molecular Formula |
C15H19N5 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
5-amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C15H19N5/c1-4-5-6-18-15-11(8-16)13-12(14(17)20-15)9(2)7-10(3)19-13/h7H,4-6H2,1-3H3,(H3,17,18,20) |
InChI Key |
JDRBPRHKTBVRBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C2C(=CC(=NC2=C1C#N)C)C)N |
Origin of Product |
United States |
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